3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely studied in medicinal and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For instance, nano-eggshell/Ti (IV) has been used as a catalyst under solvent-free conditions at room temperature, resulting in high yields and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also belong to the pyrazole family and have been studied for their pharmacological properties.
Uniqueness
3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific substitution pattern and the presence of the tetrahydropyrano ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-16-10-4-2-9(3-5-10)13-11-8-17-7-6-12(11)14-15-13/h2-5H,6-8H2,1H3,(H,14,15) |
InChI Key |
WFWMLRQPFDTIAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2COCC3 |
Origin of Product |
United States |
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